![molecular formula C18H18N2O3 B5810040 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for scientific research. In
Mecanismo De Acción
The mechanism of action of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and other diseases. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit cell proliferation and migration, which are essential processes for the progression of cancer. Furthermore, it has been shown to reduce inflammation and enhance immune response, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at low concentrations. Additionally, it has been shown to have low toxicity and minimal side effects in animal models. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, more research is needed to explore the potential of this compound as a tool for drug discovery and development.
Métodos De Síntesis
The synthesis of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzoic acid with ethyl glyoxylate in the presence of a catalyst to form 2-ethoxycarbonylbenzoyl glycine. This intermediate is then reacted with 2-(3-ethoxyphenoxy)ethylamine in the presence of a dehydrating agent to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antiviral, and antibacterial properties. These properties make it a valuable tool for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-[2-(3-ethoxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-14-6-5-7-15(12-14)23-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUDAMWHRZYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)
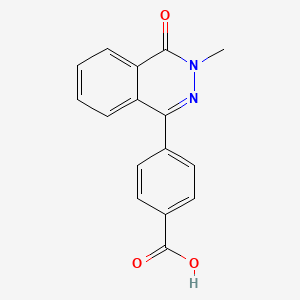
![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
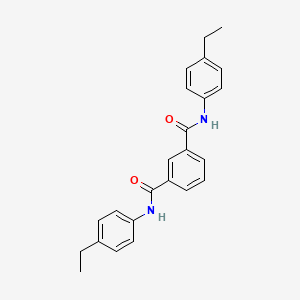
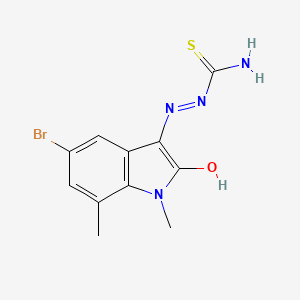
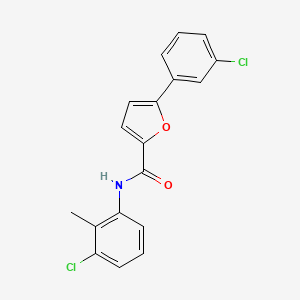

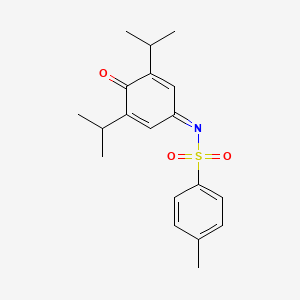
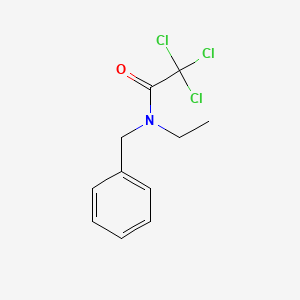
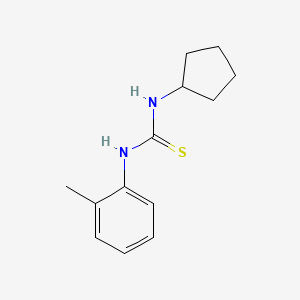
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
